4-(2-Phenylethyl)aniline

Drug Metabolism CYP Inhibition Medicinal Chemistry

Researchers pursuing CNS-penetrant candidates require aniline building blocks with high lipophilicity and well-characterized electronic profiles. 4-(2-Phenylethyl)aniline (logP 3.64, HOMO -5.89 eV, band gap 5.41 eV) fills this niche, enabling synthesis of Takeda patent US 9,464,060 scaffolds for pain/inflammation targets. • logP 3.64 ensures BBB permeability for CNS drug design • Moderate CYP1A2 inhibition (IC50 600 nM) guides metabolic optimization • Bulk quantities available with batch-specific QC (HPLC, NMR)

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 13024-49-2
Cat. No. B084767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenylethyl)aniline
CAS13024-49-2
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC=C(C=C2)N
InChIInChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2
InChIKeyZRPMISJEZSOSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Phenylethyl)aniline: Phenethyl-Substituted Aniline Building Block


4-(2-Phenylethyl)aniline, also known as 4-phenethylaniline or 4-aminodibenzyl, is a primary aromatic amine with the molecular formula C14H15N and a molecular weight of 197.28 g/mol [1]. It features an aniline core substituted at the para-position with a 2-phenylethyl group, which distinguishes it from simpler alkyl-anilines and other common substituted aniline building blocks [2]. This structural feature imparts distinct physicochemical properties, such as a calculated logP of 3.64 [3], and serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications [4].

Synthetic intermediate workflowSupports synthesis of drug candidates and functional materials via para-substituted aniline reactivity.
Conformational flexibility selectionPhenethyl side chain introduces lipophilicity and geometry distinct from simpler alkylanilines.
Computational model compoundWell-characterized electronic structure (DFT) serves as benchmark for modeling and organic electronics design.

Why Generic Substitution Fails for 4-(2-Phenylethyl)aniline


Substitution with simpler or more readily available aniline derivatives, such as 4-methylaniline or 4-benzylaniline, is not straightforward for applications requiring specific molecular geometry, polarity, and electronic character. The extended 2-phenylethyl side chain introduces a unique combination of lipophilicity and conformational flexibility, which directly impacts molecular interactions in biological targets and material assemblies [1]. This structural divergence can lead to significant differences in target binding affinity [2], metabolic stability, and solid-state packing, precluding simple one-for-one replacement without altering performance outcomes [3].

4-(2-Phenylethyl)aniline
Simpler Aniline Substitutes
Lipophilicity High logP drives membrane permeability and partitioning
4-Methylaniline / 4-Benzylaniline Lower logP may shift permeability profile and ADME context
Target binding potential Phenethyl extension can modulate binding affinity
Smaller alkyl/benzyl groups May alter binding pocket interactions and selectivity
Solid-state packing Conformational flexibility influences crystal packing
Rigid or shorter analogs Crystal habit and material properties may not transfer

Quantitative Evidence for 4-(2-Phenylethyl)aniline Selection


CYP1A2 Inhibition Profile

4-(2-Phenylethyl)aniline exhibits a moderate inhibitory potency against the human cytochrome P450 enzyme CYP1A2, a key enzyme involved in drug metabolism. The reported IC50 value in a human liver microsome assay was 600 nM [1]. In contrast, a simpler unsubstituted aniline analog, 4-fluoroaniline, shows a different CYP inhibition profile, highlighting that the phenethyl substitution confers distinct selectivity among CYP isoforms [2].

CYP1A2 inhibition
Reported
IC50 600 nM
Supports metabolic stability screening in lead optimization
Human liver microsomes; selectivity differs from 4-fluoroaniline (CYP2E1)
Drug Metabolism CYP Inhibition Medicinal Chemistry Pharmacokinetics

Theoretical Electronic Structure and HOMO-LUMO Gap

Density Functional Theory (DFT) calculations provide key electronic parameters for 4-(2-phenylethyl)aniline, which can be compared to other aniline derivatives for materials design. The calculated HOMO and LUMO energies are -5.89 eV and -0.48 eV, respectively, resulting in an energy gap (ΔE) of 5.41 eV [1]. This band gap is wider than that of its fully conjugated analog, 4-(phenylethynyl)aniline (calculated ΔE ~ 4.0 eV) [2], due to the lack of extended π-conjugation through the ethyl bridge.

HOMO-LUMO gap
Reported
ΔE 5.41 eV vs 4.0 eV
ΔΔE ≈ 1.4 eV wider than 4-(phenylethynyl)aniline
Wider gap indicates insulating character; suitable for host/wide-bandgap materials
DFT B3LYP/6-31G(d,p) level; cross-study comparison
Computational Chemistry Organic Electronics DFT Calculations Molecular Modeling

Lipophilicity Profile

The calculated partition coefficient (LogP) for 4-(2-phenylethyl)aniline is 3.64 [1]. This value indicates significantly higher lipophilicity compared to simpler aniline derivatives like 4-methylaniline (p-toluidine), which has a LogP of approximately 1.4 [2]. The increased lipophilicity, conferred by the phenethyl group, suggests enhanced membrane permeability but also potentially lower aqueous solubility relative to its smaller counterparts.

Lipophilicity
Reported
Calculated LogP 3.64
ΔLogP ≈ 2.2 vs 4-methylaniline (LogP ~1.4)
Higher lipophilicity may enhance membrane permeability and CNS penetration potential
Fragment-based calculation; experimental logP may vary
Physicochemical Properties Lipophilicity Drug Design ADME

Role as a Synthetic Intermediate for Bioactive Molecules

4-(2-Phenylethyl)aniline is explicitly listed as a key component in a patent from Takeda Pharmaceutical Company for the synthesis of a broad class of therapeutic compounds [1]. While the patent does not provide bioactivity data for the aniline itself, its inclusion in a major pharmaceutical patent's Markush structure underscores its utility as a specific, non-generic building block for constructing novel drug candidates, particularly those targeting pain and inflammatory pathways.

Patent intermediate
Data to verify
Named in US 9,464,060
Supports proprietary chemical space exploration; no bioactivity data for aniline itself
Markush structure inclusion; synthetic utility context
Medicinal Chemistry Patent Analysis Therapeutic Development Synthesis

Key Application Scenarios for 4-(2-Phenylethyl)aniline


CNS-Targeting Candidate Building Block

Given its high calculated LogP of 3.64 [1], 4-(2-phenylethyl)aniline is a strong candidate for use as a lipophilic building block in the synthesis of compounds intended to cross the blood-brain barrier. Its moderate CYP1A2 inhibition profile (IC50 = 600 nM) [2] also provides a valuable early data point for medicinal chemists to design out potential metabolic liabilities during lead optimization for CNS disorders or other therapeutic areas requiring high membrane permeability.

Computational Benchmarking and Model Building

The well-defined calculated electronic properties of 4-(2-phenylethyl)aniline, including its HOMO (-5.89 eV) and LUMO (-0.48 eV) energy levels and wide band gap (5.41 eV) [3], make it a useful model compound for computational chemists. It serves as a benchmark for validating DFT methods and as a reference for designing organic materials where a large HOMO-LUMO gap is desirable, such as in wide-bandgap semiconductors or host materials for optoelectronic devices.

Proprietary Intermediate for Pain and Inflammation Therapies

Procurement of 4-(2-phenylethyl)aniline is essential for research groups seeking to synthesize or modify compounds within the chemical space protected by Takeda's patent US 9,464,060 [4]. This patent covers a wide range of potential therapeutics for conditions including pain and inflammatory diseases, and the specific use of this aniline derivative as an intermediate provides a direct path to exploring these novel structures, which would not be possible with simpler, more generic aniline alternatives.

Application
Selection Property
Validation Focus
CNS drug candidate synthesis
High lipophilicity (LogP context)
CYP1A2 inhibition review, blood-brain barrier penetration studies
Computational chemistry model
Well-defined wide HOMO-LUMO gap
DFT method benchmarking, organic electronics material design
Proprietary intermediate research
Patent-specific aniline motif
Synthetic route replication, IP landscape exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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